N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide
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Overview
Description
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound that features a benzodioxole ring, a hydroxyethyl group, and a methoxyphenyl formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. Common steps might include:
Formation of the Benzodioxole Ring: This could involve the cyclization of catechol derivatives with formaldehyde.
Introduction of the Hydroxyethyl Group: This might be achieved through nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Formamido Group: This could involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions might target the formamido group.
Substitution: The benzodioxole ring and methoxyphenyl group could be sites for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: It might be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to enzymes or receptors.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE: Similar compounds might include other benzodioxole derivatives or formamido compounds.
Uniqueness
Structural Features: The combination of the benzodioxole ring, hydroxyethyl group, and methoxyphenyl formamido group might confer unique properties.
Biological Activity: Its specific biological activities could distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H20N2O6 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H20N2O6/c1-26-16-5-3-2-4-14(16)19(24)22-15(20(25)21-8-9-23)10-13-6-7-17-18(11-13)28-12-27-17/h2-7,10-11,23H,8-9,12H2,1H3,(H,21,25)(H,22,24)/b15-10- |
InChI Key |
WKOKASUTZUDPEK-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NCCO |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCCO |
Origin of Product |
United States |
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